![molecular formula C19H18FN5O4S3 B2889392 4-(dimethylsulfamoyl)-N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 868976-91-4](/img/structure/B2889392.png)
4-(dimethylsulfamoyl)-N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
4-(dimethylsulfamoyl)-N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H18FN5O4S3 and its molecular weight is 495.56. The purity is usually 95%.
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Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H21FN4O6S2 with a molecular weight of 544.6 g/mol . The structure includes a thiadiazole moiety, which is known for various biological activities. The presence of the dimethylsulfamoyl group enhances the compound's solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : The thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant activity against various pathogens, including bacteria and fungi .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving the modulation of specific cellular pathways. For instance, compounds with similar structures have demonstrated effectiveness against cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Anti-inflammatory Effects : Some derivatives of thiadiazoles have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
- Receptor Modulation : It may interact with various receptors to modulate cellular signaling pathways.
- Reactive Oxygen Species (ROS) Regulation : By influencing oxidative stress levels within cells, it could exert protective effects against cellular damage.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives similar to our compound against Mycobacterium tuberculosis. Results indicated that certain analogues exhibited low MIC values (minimum inhibitory concentration), suggesting potent antibacterial activity .
- Cancer Cell Studies : In vitro studies on cancer cell lines demonstrated that compounds with the thiadiazole core could inhibit cell growth significantly. For example, some derivatives showed Ki values as low as 2 mM against specific cancer targets .
- Anti-inflammatory Trials : Research involving animal models has shown that certain thiadiazole derivatives can reduce inflammation markers significantly compared to control groups .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S3/c1-25(2)32(28,29)15-8-6-12(7-9-15)17(27)22-18-23-24-19(31-18)30-11-16(26)21-14-5-3-4-13(20)10-14/h3-10H,11H2,1-2H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMULYPMOKGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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